7-Piperazin-1-ylisoquinoline
Description
Contextual Significance of the Isoquinoline (B145761) Scaffold in Drug Discovery
The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery. nih.govacs.org This framework is a common feature in a multitude of natural alkaloids, many of which possess significant biological activities. researchgate.nettandfonline.comnih.gov The structural rigidity and the presence of a nitrogen atom in the isoquinoline ring system allow for diverse chemical modifications, making it an attractive template for the design of novel therapeutic agents. nih.govacs.org
Isoquinoline derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antiviral, and antimicrobial properties. nih.govresearchgate.nettandfonline.comnih.gov In fact, at least 38 drugs based on the isoquinoline scaffold are currently in clinical use or undergoing clinical trials for a wide range of conditions such as cancer, respiratory diseases, and infections. nih.gov The ability of the isoquinoline nucleus to interact with various biological targets has cemented its importance in the field of medicinal chemistry. nih.govacs.org
Role of the Piperazine (B1678402) Moiety in Modulating Pharmacological Properties
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is another crucial component in drug design. bohrium.comtandfonline.comresearchgate.net Its incorporation into a molecule can significantly influence its pharmacological profile. bohrium.comnih.gov The two nitrogen atoms in the piperazine ring provide sites for hydrogen bonding and can be readily substituted to modulate a compound's properties. bohrium.comresearchgate.net
Overview of Academic Research Trajectories for 7-Piperazin-1-ylisoquinoline Analogues
Academic research into this compound analogues has been a vibrant and productive area of investigation. A significant focus of this research has been the development of novel kinase inhibitors, particularly for applications in oncology. nih.govresearchgate.netwipo.int Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.
One notable study identified 4-piperazine isoquinoline derivatives as potent inhibitors of tau prion propagation, which is implicated in neurodegenerative diseases like Alzheimer's. escholarship.org This research highlighted the potential of this scaffold to cross the blood-brain barrier and exert effects within the central nervous system. escholarship.org
Furthermore, the synthesis and biological evaluation of various this compound derivatives have been explored for their potential as antiprotozoal and antimicrobial agents. nih.govx-mol.comresearchgate.net For instance, derivatives of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria, and Entamoeba histolytica, which causes amoebiasis. nih.govx-mol.com These studies often involve the synthesis of libraries of compounds followed by screening for biological activity to establish structure-activity relationships (SAR). nih.govmdpi.comnih.gov
Historical Perspective and Evolution of Isoquinoline-Piperazine Conjugates in Chemical Biology
The journey of isoquinoline-piperazine conjugates in chemical biology is rooted in the independent exploration of each scaffold's therapeutic potential. Isoquinoline alkaloids, derived from plants, have been used in traditional medicine for centuries, with morphine from the opium poppy being a prominent historical example. nih.gov The systematic study of isoquinolines began in the 19th century, leading to the identification of numerous biologically active compounds. nih.govwikipedia.org
Similarly, piperazine first gained prominence as an anthelmintic agent. wikipedia.org Its simple structure and synthetic accessibility led to its widespread use as a building block in medicinal chemistry from the mid-20th century onwards. researchgate.netwikipedia.org
The concept of combining these two pharmacologically important moieties to create hybrid molecules emerged as a rational drug design strategy. This approach aimed to leverage the favorable properties of both the isoquinoline core and the piperazine ring to create novel compounds with enhanced efficacy and desirable pharmacokinetic profiles. Early research in this area often focused on anticancer and antimicrobial applications. The evolution of this field has been driven by advances in synthetic chemistry, which have enabled the creation of more complex and diverse isoquinoline-piperazine conjugates, and a deeper understanding of the molecular targets involved in various diseases. tandfonline.comtandfonline.com
Table 1: Key Research Findings on this compound Analogues
| Research Area | Key Findings | Reference Compound Example | Citations |
|---|---|---|---|
| Neurodegeneration | Identification of 4-piperazine isoquinoline derivatives as potent, brain-permeable inhibitors of tau prion propagation. | 4-(Indazol-5-yl)-1-(piperazin-1-yl)isoquinoline | escholarship.org |
| Antiprotozoal Activity | Synthesis of 4-(7-chloroquinolin-4-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives with significant in vitro activity against Entamoeba histolytica and Plasmodium falciparum. | 4-(7-chloroquinolin-4-yl)piperazin-1-yl)(pyrrolidin-2-yl)methanone | nih.gov |
| Anticancer (Kinase Inhibition) | Discovery of 7-aryl-2-anilino-pyrrolopyrimidines as potent Axl/Mer tyrosine kinase inhibitors. | 7-Aryl-2-anilino-pyrrolopyrimidine | researchgate.net |
| Antimicrobial Activity | Pharmacological characterization of 7-(4-(piperazin-1-yl)) ciprofloxacin (B1669076) derivatives, exploring their antibacterial activity and susceptibility to efflux transporters. | N-benzyl-ciprofloxacin | researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C13H15N3 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
7-piperazin-1-ylisoquinoline |
InChI |
InChI=1S/C13H15N3/c1-2-13(16-7-5-14-6-8-16)9-12-10-15-4-3-11(1)12/h1-4,9-10,14H,5-8H2 |
InChI Key |
NDFDIGKFIOTRPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)C=CN=C3 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of 7 Piperazin 1 Ylisoquinoline
Established Synthetic Pathways for the 7-Piperazin-1-ylisoquinoline Core
The construction of the this compound core can be achieved through various synthetic routes, broadly categorized into multi-step synthesis approaches and catalytic methodologies.
Multi-Step Synthesis Approaches
Multi-step synthesis is a conventional strategy for assembling complex molecules like this compound. vapourtec.com This approach involves a sequence of chemical reactions where the product of one step becomes the starting material for the next. vapourtec.comudel.edu A common strategy begins with a substituted isoquinoline (B145761) precursor, often a halo-isoquinoline, which then undergoes nucleophilic substitution with piperazine (B1678402).
For instance, the synthesis can commence with 7-haloisoquinoline, such as 7-chloro or 7-bromoisoquinoline. The reaction of this precursor with an excess of piperazine, often in the presence of a base and a suitable solvent, leads to the formation of the desired this compound. The reaction conditions, including temperature and choice of base, are optimized to ensure high yields and minimize side reactions. A related procedure has been described for the synthesis of 1-(piperazin-1-yl)isoquinoline (B2585462) from 1-chloroisoquinoline (B32320) and piperazine in isopropanol, affording the product in quantitative yield. nih.gov
Another multi-step approach could involve the construction of the isoquinoline ring system from a suitably functionalized benzene (B151609) derivative that already contains the piperazine moiety or a precursor to it. This would entail classical isoquinoline syntheses such as the Bischler-Napieralski or Pictet-Spengler reactions on a piperazine-containing phenylethylamine derivative.
Catalytic Methodologies for Core Formation
Modern synthetic chemistry has increasingly embraced catalytic methods to enhance efficiency and sustainability. For the synthesis of this compound, palladium-catalyzed cross-coupling reactions are particularly prominent. The Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds, is a key technology in this context.
This reaction typically involves the coupling of an aryl halide (7-haloisoquinoline) with an amine (piperazine) in the presence of a palladium catalyst and a phosphine (B1218219) ligand. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines often providing the best results. A general procedure for the synthesis of arylpiperazines involves the reaction of an aryl bromide with piperazine in diglyme, using a palladium catalyst like dichlorobis(tri-o-tolylphosphine)palladium(II) and a base such as sodium tert-butoxide. nih.gov These catalytic methods often offer milder reaction conditions and broader substrate scope compared to traditional nucleophilic substitution reactions. organic-chemistry.org
Functionalization and Diversification of the Piperazine Ring at Position 7
The piperazine ring of this compound possesses a secondary amine group that serves as a prime handle for further chemical modifications. This allows for the systematic exploration of the chemical space around the core scaffold, leading to the generation of compound libraries with diverse properties.
N-Alkylation and N-Acylation Reactions
The secondary amine of the piperazine moiety is readily susceptible to N-alkylation and N-acylation reactions. These are fundamental transformations for introducing a wide variety of substituents.
N-Alkylation can be achieved by reacting this compound with alkyl halides, tosylates, or other alkylating agents in the presence of a base. researchgate.net This allows for the introduction of linear, branched, or cyclic alkyl groups. Recent advancements in N-alkylation include metallaphotoredox catalysis, which enables the coupling of N-nucleophiles with a broad range of alkyl bromides at room temperature. princeton.edu
N-Acylation involves the reaction of the piperazine nitrogen with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents). nih.gov This reaction introduces an amide functionality, which can significantly alter the electronic and steric properties of the molecule. Electrochemical methods have also been developed for N-acylation, offering a green alternative to traditional approaches. rsc.org
A variety of N-alkylated and N-acylated derivatives of piperazine-containing compounds have been synthesized and studied for their potential biological activities. nih.gov
Table 1: Examples of N-Alkylation and N-Acylation Reactions on a Piperazine Moiety
| Reaction Type | Reagent Example | Product Functional Group |
| N-Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | N-Benzylpiperazine |
| N-Alkylation | Reductive Amination (e.g., Aldehyde + Reducing Agent) | N-Alkylpiperazine |
| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | N-Acetylpiperazine |
| N-Acylation | Carboxylic Acid + Coupling Agent (e.g., DCC, EDC) | N-Acylpiperazine |
Incorporation of Substituted Aromatic Moieties
The introduction of substituted aromatic and heteroaromatic rings onto the piperazine nitrogen is a common strategy to create more complex and potentially more potent molecules. This is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Suzuki-Miyaura coupling.
In a Buchwald-Hartwig reaction, this compound can be coupled with an aryl halide or triflate. Conversely, a suitably protected this compound derivative can be prepared and then coupled with various aryl boronic acids via a Suzuki reaction. These methods provide access to a vast array of biaryl and heteroaryl-aryl structures. The choice of catalyst, ligand, and reaction conditions is critical to achieve high yields and selectivity.
Chiral Resolution and Stereoselective Synthesis of Enantiomers
When the substituents introduced onto the piperazine ring or the isoquinoline core create a chiral center, the resulting product is a racemic mixture of enantiomers. Since the biological activity of enantiomers can differ significantly, their separation or stereoselective synthesis is often necessary. york.ac.ukmasterorganicchemistry.com
Chiral Resolution involves the separation of a racemic mixture into its individual enantiomers. ethz.ch This can be accomplished using several techniques, including:
Classical Resolution: Formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, followed by separation of the diastereomers by crystallization.
Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate the enantiomers. mdpi.com
Stereoselective Synthesis aims to produce a single enantiomer directly, avoiding the need for resolution. researchgate.net This can be achieved through various methods:
Chiral Pool Synthesis: Starting from an enantiomerically pure starting material.
Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction.
Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other.
The development of stereoselective syntheses for piperidine (B6355638) and its derivatives is an active area of research, with methods like asymmetric Mannich reactions being explored. researchgate.net
Table 2: Comparison of Chiral Separation and Synthesis Techniques
Modifications and Substitutions on the Isoquinoline Ring System
The this compound core offers multiple sites for chemical modification. The isoquinoline ring, in particular, can be functionalized to introduce a variety of substituents, thereby modulating the electronic and steric properties of the molecule.
Halogenation and Nitro-Substitution Effects on Reactivity
The introduction of halogen (e.g., -Cl, -Br) or nitro (-NO₂) groups onto the isoquinoline ring via electrophilic aromatic substitution is a key strategy for creating intermediates for further derivatization. The reactivity of the this compound scaffold in such reactions is dictated by the combined electronic effects of the piperazinyl substituent and the fused pyridine (B92270) ring.
The piperazinyl group at the C-7 position is a potent electron-donating group, which activates the benzene ring portion of the isoquinoline towards electrophilic attack and directs incoming electrophiles to the ortho (C-6 and C-8) positions. Conversely, the nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the entire heterocyclic system. The interplay of these effects suggests that electrophilic substitution will preferentially occur at the C-8 position, which is ortho to the activating piperazinyl group and less influenced by the deactivating effect of the pyridine nitrogen.
Once introduced, these electron-withdrawing groups (halogens and nitro groups) significantly alter the ring's reactivity. They deactivate the ring, making subsequent electrophilic substitutions more difficult. However, their presence is synthetically valuable; halogens, in particular, serve as crucial handles for palladium-catalyzed cross-coupling reactions, enabling the introduction of more complex molecular fragments.
Introduction of Other Heterocyclic or Carbocyclic Fragments
A primary method for expanding the structural diversity of the this compound scaffold is through the attachment of additional ring systems. This is typically achieved via palladium-catalyzed cross-coupling reactions on a halogenated isoquinoline precursor, such as 7-bromo- or 7-iodo-isoquinoline.
Suzuki-Miyaura Coupling: This reaction is a versatile tool for forming carbon-carbon bonds. A 7-halo-isoquinoline can be reacted with a wide range of aryl- or heteroaryl-boronic acids or esters to attach new carbocyclic or heterocyclic fragments at the C-7 position. thieme-connect.comuwindsor.ca This method's tolerance for various functional groups makes it highly suitable for complex molecule synthesis. beilstein-journals.org For instance, a synthetic route could involve the Suzuki coupling of a 7-halo-isoquinoline with a desired boronic acid, followed by a subsequent nucleophilic substitution reaction to introduce the piperazine moiety.
Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds and is instrumental in synthesizing the core structure itself. acs.orglibretexts.org For example, 1-piperazinyl-isoquinoline derivatives can be synthesized via the palladium-catalyzed amination of a 1-halo-isoquinoline with piperazine. researchgate.net This strategy can also be applied in reverse, where a pre-formed piperazinylisoquinoline containing a halogen on the isoquinoline ring can be coupled with other amines to introduce further nitrogen-based functionality. The choice of phosphine ligands is critical in these reactions to ensure high yields and broad substrate scope. wuxiapptec.com
These coupling strategies allow for the systematic introduction of diverse fragments, enabling the creation of derivatives with tailored properties.
Green Chemistry Approaches and Sustainable Synthesis Methods
Modern synthetic chemistry emphasizes the use of environmentally benign and sustainable practices. In the context of this compound and related heterocycles, green chemistry principles are being applied to reduce waste, minimize energy consumption, and use safer solvents.
One notable approach involves performing reactions in aqueous media or using microwave irradiation to accelerate reaction times and improve yields. For example, the synthesis of a related compound, 7-chloro-4-(piperazin-1-yl)-quinoline, has been described using a "green" process that avoids problematic solvents and simplifies purification. This highlights a move towards more sustainable manufacturing protocols for this class of compounds.
General green chemistry techniques applicable to the synthesis of this compound derivatives include:
Microwave-Assisted Synthesis: Can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.
Use of Greener Solvents: Replacing hazardous solvents like dimethylformamide (DMF) or chlorinated solvents with more environmentally friendly alternatives such as water, ethanol, or ionic liquids.
Catalyst-Free Reactions: Developing synthetic routes that proceed efficiently without the need for metal catalysts, which can be toxic and difficult to remove from the final product.
The following table outlines a comparison of conventional versus a potential green synthesis approach for a key synthetic step.
| Parameter | Conventional Method (e.g., Reflux) | Green Method (e.g., Microwave) |
| Reaction Time | Often several hours (e.g., >18 hours) | Typically minutes (e.g., 5-30 min) |
| Solvent | High-boiling point organic solvents (e.g., DMF, i-PrOH) | Water, Ethanol, or sometimes solvent-free |
| Energy Use | High (prolonged heating) | Low (short reaction time) |
| Yield | Variable, often moderate to good | Often high |
| Purification | May require extensive chromatography | Often simpler due to cleaner reaction profiles |
Advanced Reaction Technologies for Compound Library Generation
The efficient exploration of chemical space around the this compound scaffold necessitates the use of advanced reaction technologies capable of producing large numbers of analogs in a short time. Parallel synthesis and other high-throughput techniques are central to this effort. kit.edu
Parallel Synthesis: This approach allows for the simultaneous synthesis of a large collection, or "library," of related compounds. researchgate.netnih.gov A common strategy involves reacting a common intermediate with a diverse set of building blocks. For the this compound scaffold, two primary diversification strategies exist:
Modification of the Piperazine Ring: this compound itself can be used as a common core. The secondary amine of the piperazine ring can be reacted in parallel with a library of diverse carboxylic acids (to form amides), sulfonyl chlorides (to form sulfonamides), or aldehydes (via reductive amination) to generate a large library of N'-substituted derivatives.
Modification of the Isoquinoline Ring: A halogenated precursor, such as 7-bromo-1-chloroisoquinoline, can be used. One position (e.g., C-1) can be reacted with piperazine, while the other halogenated position (C-7) is diversified using a library of boronic acids via parallel Suzuki-Miyaura cross-coupling reactions. researchgate.netnih.gov
These automated or semi-automated synthesis platforms, often employing robotic liquid handlers, enable the rapid generation of hundreds or thousands of distinct compounds for screening. nih.govgoogle.com This high-throughput approach is invaluable for systematically investigating structure-activity relationships in materials science and medicinal chemistry. researchgate.netrsc.orgrsc.orgefficient-robotics.com
Structure Activity Relationship Sar Studies of 7 Piperazin 1 Ylisoquinoline Derivatives
Correlating Substituent Effects on the Piperazine (B1678402) Nitrogen with Biological Activity
The piperazine moiety is a common feature in many biologically active compounds, and its substitution pattern plays a pivotal role in determining the pharmacological profile of 7-piperazin-1-ylisoquinoline derivatives. nih.gov The nitrogen atoms of the piperazine ring can significantly influence the molecule's potency and selectivity toward biological targets. mdpi.com
Positional Isomerism and Activity Modulation
Pharmacophore Elucidation and Mapping of Key Binding Sites
The elucidation of a pharmacophore model is a critical step in understanding the structure-activity relationships (SAR) of a series of compounds. It defines the essential three-dimensional arrangement of functional groups required for biological activity. For this compound derivatives, pharmacophore modeling helps to identify the key interaction points with their target proteins, guiding the design of more potent and selective molecules.
Pharmacophore models are typically developed using computational techniques that analyze the spatial arrangement of chemical features in a set of active molecules. ijpsonline.commdpi.com These features often include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and ionizable groups. researchgate.net By identifying the common features among highly active compounds, a hypothesis about the necessary binding interactions can be formulated. researchgate.net
In the context of this compound derivatives, several studies have contributed to the understanding of their pharmacophore. For instance, research on related quinoline (B57606) and isoquinoline (B145761) compounds has highlighted the importance of specific nitrogen atoms for receptor interaction. Studies on 1,3-diamino-6,7-dimethoxyisoquinolines have suggested that protonation at the N-1 position of the isoquinoline ring is a crucial requirement for effective binding to the α1-adrenoceptor. lookchem.com This indicates that a positive ionizable feature is a likely component of the pharmacophore for this class of compounds.
Furthermore, the piperazine moiety itself is a versatile scaffold in drug discovery, often contributing to improved pharmacokinetic properties and providing a key interaction point. nih.gov The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or become protonated, thus functioning as a positive ionizable feature. The substitution at the N-4 position of the piperazine ring is a common strategy to introduce various functionalities and explore different binding pockets of a target protein. nih.govnih.gov
Investigations into derivatives of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) have emphasized the significance of the isoquinoline ring, the piperazine linker, and the substituent on the piperazine for inhibitory activity against Mycobacterium tuberculosis IMPDH. researchgate.net X-ray crystallography of these compounds bound to the enzyme revealed that they occupy the NAD-binding pocket, providing a detailed map of the key binding interactions. researchgate.net This structural information is invaluable for refining pharmacophore models.
The general pharmacophoric features for many kinase inhibitors, a class to which some this compound derivatives belong, often include a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase, a hydrophobic group that occupies a hydrophobic pocket, and a solvent-exposed region where modifications can be made to improve selectivity and physicochemical properties. The this compound scaffold fits this general model well, with the isoquinoline ring potentially interacting with the hinge region and the substituted piperazine extending into other pockets.
A series of 5-(piperazine-1-yl)isoquinoline derivatives were identified as inhibitors of EphA3 and Abelson tyrosine kinase (Abl1). acs.org The predicted binding mode suggested that these compounds act as type II inhibitors, which bind to the inactive conformation of the kinase. acs.org This information is crucial for developing a pharmacophore model that accounts for the specific conformational state of the target protein.
The development of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f] lookchem.comnih.govnih.govtriazin-4-amine derivatives as PI3Kδ inhibitors further illustrates the mapping of key binding sites. nih.gov Molecular docking simulations and X-ray crystallography can reveal the precise interactions between the ligand and the active site, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.gov These data-driven approaches allow for the creation of highly predictive pharmacophore models that can be used for virtual screening to identify new lead compounds. nih.govnih.gov
The table below summarizes the key pharmacophoric features identified from various studies on isoquinoline and piperazine-containing compounds.
| Feature | Description | Supporting Evidence |
| Aromatic Ring | The isoquinoline ring system. | Essential for activity in multiple series of isoquinoline derivatives. lookchem.comresearchgate.net |
| Hydrogen Bond Acceptor | Nitrogen atoms in the isoquinoline ring and/or the piperazine ring. | Commonly observed in kinase inhibitors interacting with the hinge region. researchgate.net |
| Positive Ionizable Feature | Protonated nitrogen atom, often N-1 of the isoquinoline or a piperazine nitrogen. | N-1 protonation shown to be critical for α1-adrenoceptor binding. lookchem.com Piperazine nitrogens can be protonated. nih.gov |
| Hydrophobic Group | Substituents on the piperazine ring or other parts of the molecule. | Bulky hydrophobic N-aryl substitutions on the piperazine ring have been explored to map binding site interactions. nih.gov |
| Linker | The piperazine ring connecting the isoquinoline core to other substituents. | The piperazine moiety is a common and effective linker in bioactive compounds. nih.gov |
By integrating data from SAR studies, X-ray crystallography, and computational modeling, a comprehensive pharmacophore model for this compound derivatives can be constructed. This model serves as a powerful tool for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles.
Molecular Mechanisms of Action and Pharmacological Target Identification
Elucidation of Specific Ligand-Protein Interactions
The affinity and selectivity of 7-piperazin-1-ylisoquinoline derivatives for various receptors and enzymes are critical determinants of their pharmacological effects. Research has focused on their binding profiles at key neurotransmitter systems and their inhibitory action on several classes of enzymes.
The piperazinylisoquinoline scaffold is a recognized pharmacophore for targeting monoamine transporters and receptors, which are crucial for neurotransmission.
Norepinephrine (B1679862) Transporter (NET): Derivatives of this compound have been identified as potent and selective inhibitors of the norepinephrine transporter (NET). snmjournals.org The NET is responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. uniprot.org A specific derivative, (S)-7-bromo-1-(2-((2-fluoroethoxy)methyl)piperazin-1-yl)isoquinoline, demonstrated excellent binding affinity for the rat NET with a Ki value of 1.1 nM. snmjournals.org This compound exhibited high selectivity, with over 1,000-fold greater affinity for NET compared to the serotonin (B10506) transporter (SERT). snmjournals.org
Dopamine (B1211576) Receptors: The isoquinoline-piperazine motif is also found in ligands targeting dopamine receptors. While data on the parent this compound is limited, derivatives have shown significant affinity. For instance, certain N-substituted piperazinyl-isoquinoline derivatives have been evaluated for their binding to D2 and D3 dopamine receptors, with one compound displaying high affinity (Ki = 1.27 nM for D3 and 5.22 nM for D2). scispace.com Structurally related 7-piperazinyl-3,4-dihydroquinazolin-2(1H)-ones have also been synthesized and screened for dual D2 and 5-HT1A receptor binding affinities. nih.gov
Serotonin Receptors: The structural framework is prevalent in ligands for various serotonin (5-HT) receptor subtypes. semanticscholar.org Derivatives containing a 3,4-dihydroisoquinolin-2(1H)-yl moiety have been shown to possess high affinity for the 5-HT7 receptor, with one compound exhibiting a Ki of 7 nM and a 31-fold selectivity over the 5-HT1A receptor. nih.gov Other research into arylpiperazine derivatives has consistently highlighted their interaction with 5-HT1A and 5-HT2A receptors, establishing the importance of this chemical class in modulating the serotonergic system. mdpi.commdpi.com
| Compound Derivative | Target | Binding Affinity (Ki) | Source |
|---|---|---|---|
| (S)-7-bromo-1-(2-((2-fluoroethoxy)methyl)piperazin-1-yl)isoquinoline | Norepinephrine Transporter (NET) | 1.1 nM | snmjournals.org |
| N-substituted piperazinyl-isoquinoline derivative | Dopamine D3 Receptor | 1.27 nM | scispace.com |
| N-substituted piperazinyl-isoquinoline derivative | Dopamine D2 Receptor | 5.22 nM | scispace.com |
| 1,3-dihydro-2H-indol-2-one derivative with 3,4-dihydroisoquinolin-2(1H)-yl moiety | Serotonin 5-HT7 Receptor | 7 nM | nih.gov |
Beyond receptors, this compound analogues have been investigated as inhibitors of several key enzymes involved in pathological processes.
DNA Gyrase: The 7-piperazin-1-ylfluoroquinolone structure is a known inhibitor of bacterial DNA gyrase. researchgate.netresearchgate.net This enzyme is a type II topoisomerase essential for bacterial DNA replication, making it a validated target for antibiotics. mdpi.com The piperazine (B1678402) moiety at the C-7 position of the quinolone core is crucial for antibacterial potency and spectrum. researchgate.net
Inosine Monophosphate Dehydrogenase (IMPDH): Analogues based on a 1-(5-isoquinolinesulfonyl)piperazine (B1672589) scaffold have been identified as inhibitors of IMPDH from Mycobacterium tuberculosis. nih.govresearchgate.net IMPDH is a critical enzyme in the de novo biosynthesis of purine (B94841) nucleotides. nih.gov Inhibition of this pathway is a strategy for developing anti-tubercular agents. researchgate.net
Spleen Tyrosine Kinase (Syk): Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells. doi.org While direct inhibition by this compound is not established, related heterocyclic compounds are potent Syk inhibitors. For example, BAY 61-3606, an imidazopyrimidine, is a selective inhibitor of Syk with a Ki of 7.5 nM. doi.org R406 is another compound that competitively inhibits Syk with a Ki of 30 nM. medchemexpress.com These findings suggest the potential of similar scaffolds to target this kinase.
Carbonic Anhydrases (CAs): These enzymes catalyze the reversible hydration of carbon dioxide and are targets for treating conditions like glaucoma and epilepsy. drugs.commdpi.com The inclusion of an N-substituted piperazine tail has been explored as a strategy to create effective and selective CA inhibitors, highlighting the versatility of the piperazine functional group. mdpi.com
Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV is a serine protease that deactivates incretin (B1656795) hormones, making it a key target in the treatment of type 2 diabetes. nih.govwikipedia.org Many DPP-IV inhibitors, known as gliptins, feature a piperazine ring in their structure. oatext.com Studies on piperazine sulfonamide derivatives have demonstrated their potential as promising DPP-IV inhibitors. srce.hr
| Compound/Derivative Class | Target Enzyme | Inhibitory Activity (Ki/IC50) | Source |
|---|---|---|---|
| 7-piperazin-1-ylfluoroquinolones | DNA Gyrase | Targeted Inhibition | researchgate.netresearchgate.net |
| 1-(5-isoquinolinesulfonyl)piperazine analogues | Mycobacterium tuberculosis IMPDH | Targeted Inhibition | nih.govresearchgate.net |
| BAY 61-3606 | Syk Kinase | 7.5 nM (Ki) | doi.org |
| R406 | Syk Kinase | 30 nM (Ki) | medchemexpress.com |
| Sitagliptin (piperazine-containing) | DPP-IV | 18 nM (IC50) | oatext.com |
Receptor Binding Affinities and Selectivity Profiles (e.g., Dopamine Receptors, Serotonin Receptors, Norepinephrine Transporter)
Modulation of Intracellular Signaling Pathways
By interacting with upstream targets like receptors and enzymes, this compound derivatives can modulate downstream intracellular signaling cascades, affecting protein expression and cell cycle control.
The inhibitory action on specific kinases can lead to changes in the phosphorylation status and expression levels of downstream proteins. A structurally related compound, 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262), was found to inhibit the phosphorylation of Extracellular Signal-Regulated Kinase (ERK). nih.gov Furthermore, treatment with PT-262 repressed the protein levels of cyclin B1, a key regulator of mitosis, while not altering the expression of the tumor suppressor p53. nih.gov Inhibition of Syk kinase by compounds like BAY 61-3606 has been shown to block the production of cytokines in mast cells, indicating a profound effect on inflammatory signaling pathways. doi.org
The modulation of proteins involved in cell cycle checkpoints can lead to cell cycle arrest. The related quinoline (B57606) compound PT-262 was shown to induce an accumulation of cells in the G2/M phase of the cell cycle in human lung cancer cells. nih.gov This was associated with the repression of phospho-CDC2 levels, a critical kinase for G2/M transition. nih.gov Other studies on 3-heteroarylisoquinolinamines have also pointed to their ability to affect the distribution of cells in different phases of the cell cycle, suggesting this is a potential mechanism for isoquinoline-based compounds. molaid.com
Downregulation or Upregulation of Protein Expression
Molecular Recognition and Binding Dynamics through Biophysical Techniques
A variety of biophysical methods are essential for understanding the molecular details of how these ligands bind to their targets. iapchem.orglongdom.org Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy are routinely used to confirm binding, determine affinities (Kd), and elucidate the kinetics and thermodynamics of the interaction. iapchem.org
Computational methods, particularly molecular dynamics (MD) simulations, have been specifically applied to understand the binding of isoquinoline (B145761) derivatives. For example, MD simulations were used to study the binding mode of 5-(piperazine-1-yl)isoquinoline derivatives to Abelson tyrosine kinase (Abl1). researchgate.net These simulations provided insights into the conformational changes and specific interactions within the binding pocket, which were then verified experimentally. researchgate.net Such computational approaches, combined with experimental techniques like X-ray crystallography, are vital for elucidating the precise molecular recognition events that underpin the pharmacological activity of this compound and its analogues. longdom.orgresearchgate.net
Phenotypic Screening and Target Deconvolution Strategies
Phenotypic screening is a cornerstone of drug discovery that focuses on identifying compounds that produce a desired change in a cellular or organism's phenotype, without prior knowledge of the specific molecular target. This approach is particularly valuable for complex diseases where the underlying biology is not fully understood. It allows for the discovery of first-in-class molecules that act via novel mechanisms. Following the identification of a hit compound through phenotypic screening, target deconvolution becomes a critical subsequent step. Target deconvolution is the process of identifying the specific molecular target or targets responsible for the observed phenotype. This is essential for understanding the compound's mechanism of action, optimizing its therapeutic effects, and identifying potential off-target liabilities.
A variety of strategies are employed for target deconvolution, broadly categorized into direct and indirect methods. Direct approaches, such as affinity chromatography using the compound as bait or photo-affinity labeling, aim to physically isolate the target protein. Indirect methods involve analyzing the downstream cellular effects of the compound. This can include transcriptomics, proteomics, or genetic approaches like CRISPR-Cas9 screening to identify genes that modulate sensitivity to the compound.
While specific research on the phenotypic screening of this compound itself is not extensively documented in publicly available literature, the principles can be illustrated through studies on structurally related compounds. For instance, derivatives of 7-(piperazin-1-yl)quinolone, which share the key piperazinyl moiety at the 7-position, have been investigated for their therapeutic potential.
A notable example involves a series of 7-(4-substituted piperazin-1-yl)fluoroquinolone derivatives, built upon ciprofloxacin (B1669076) and norfloxacin (B1679917) scaffolds, which were evaluated for their potential antitumor activity. nih.gov In this research, the compounds underwent phenotypic screening against a panel of 60 human cancer cell lines. nih.gov This screening identified several derivatives with potent and broad-spectrum antitumor activities. nih.gov
Following the phenotypic screening, in silico studies were employed as a target deconvolution strategy to understand the structural requirements for the observed antitumor effects. nih.gov This computational approach helps in identifying potential interactions with biological targets and elucidates the structure-activity relationship, guiding further optimization of the lead compounds. The results from such studies can provide hypotheses about the molecular targets, which can then be validated through further biochemical and cellular assays. For example, the study demonstrated that specific derivatives were significantly more potent than the standard chemotherapeutic agent 5-fluorouracil (B62378) and showed comparable or superior activity to known kinase inhibitors like gefitinib (B1684475) and erlotinib, suggesting a potential mechanism of action involving enzyme inhibition. nih.gov
The table below summarizes the findings from the phenotypic screening of these related compounds.
| Compound ID | Scaffold | Mean GI50 (µM) | Activity Level |
| 1a | Ciprofloxacin | 2.63 - 3.09 | Potent |
| 2a | Ciprofloxacin | 2.63 - 3.09 | Potent |
| 3b | Norfloxacin | 2.63 - 3.09 | Potent |
| 6b | Norfloxacin | 2.63 - 3.09 | Potent |
| 7a | Ciprofloxacin | 2.63 - 3.09 | Potent |
| 2b | Norfloxacin | Not specified | Average |
| 5b | Norfloxacin | Not specified | Average |
| 6a | Ciprofloxacin | Not specified | Average |
| 5-Fluorouracil | N/A | 22.60 | Reference |
| Gefitinib | N/A | 3.24 | Reference |
| Erlotinib | N/A | 7.29 | Reference |
This table presents data on the antitumor activity of 7-(4-substituted piperazin-1-yl)fluoroquinolone derivatives from a phenotypic screen against 60 human cancer cell lines. The GI50 value represents the concentration required to inhibit cell growth by 50%. nih.gov
This example underscores the power of combining phenotypic screening with target deconvolution strategies. While the initial screen identifies compounds with a desired biological effect, the subsequent deconvolution efforts are crucial for progressing these hits into viable drug candidates by elucidating their mechanism of action.
Preclinical Biological Evaluation of 7 Piperazin 1 Ylisoquinoline Analogues
In Vitro Assessments of Biological Efficacy
Antimicrobial Activity (Bacterial, Fungal, Protozoal, Mycobacterial Strains)
Analogues of 7-piperazin-1-ylisoquinoline have been extensively studied for their antimicrobial properties, showing varied efficacy against a spectrum of pathogens.
Bacterial Strains: Fluoroquinolone derivatives incorporating a piperazinyl moiety at the C7 position have demonstrated notable antibacterial activity. For instance, certain 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl and 7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl derivatives are significantly more potent against ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA) with Minimum Inhibitory Concentration (MIC) values as low as 16 μg/mL, a 16-fold increase in potency compared to ciprofloxacin (B1669076). nih.gov Many of these derivatives also retain their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Further modifications, such as the synthesis of acylated and esterified ciprofloxacin derivatives, have yielded compounds with significant antibacterial action. One such derivative, 2,3-dihydroxypropyl 7-(4-benzoylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, exhibited a MIC of 2 μg/mL against Proteus mirabilis. frontiersin.org
Fungal Strains: The antifungal potential of these analogues has also been investigated. A series of 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives were designed as chitin (B13524) synthase inhibitors. nih.gov Compounds 4a and 4c from this series showed excellent inhibitory activity against chitin synthase with IC50 values of 0.10 mM and 0.15 mM, respectively, surpassing the standard, Polyoxin B (IC50 = 0.18 mM). nih.gov These compounds also displayed potent antifungal activity against Candida albicans, with MIC values of 32 μg/mL. nih.gov Another study reported that 1-cyclopropyl-6-fluoro-7-(4-(4-(methylthio)benzoyl)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid had a MIC of 32 μg/mL against Candida albicans and Aspergillus fumigatus. frontiersin.org
Protozoal Strains: A number of 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide hybrids have been synthesized and evaluated for their antiprotozoal activities. Two compounds, F3 and F10 , demonstrated significant activity against Entamoeba histolytica, with IC50 values below 5 μM. nih.gov Additionally, compounds F5 , F7 , and F8 were effective against the chloroquine-resistant FCR-3 strain of Plasmodium falciparum, with IC50 values of 2 μM. nih.gov Further research on 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide derivatives revealed that eleven compounds had promising anti-amoebic activity (IC50 values from 0.41 to 1.80 μM), which is lower than the standard drug metronidazole (B1676534) (IC50 1.80 μM). researchgate.net
Mycobacterial Strains: The anti-tubercular activity of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues has been linked to the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis. uq.edu.auresearchgate.net Structure-activity relationship (SAR) studies have highlighted the crucial role of the cyclohexyl, piperazine (B1678402), and isoquinoline (B145761) rings for this activity. uq.edu.auresearchgate.net Modifications to the piperazine ring, such as the inclusion of a methyl group at position-3, led to a significant loss of both biochemical and whole-cell activity. uq.edu.au
Interactive Data Table: Antimicrobial Activity of this compound Analogues
| Compound/Derivative Class | Target Organism | Activity (MIC/IC50) | Reference |
| 7-[4-(4-(benzoyl/benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl fluoroquinolones | Pseudomonas aeruginosa (CRPA) | MIC: 16 μg/mL | nih.gov |
| 2,3-dihydroxypropyl 7-(4-benzoylpiperazin-1-yl)-...-carboxylate | Proteus mirabilis | MIC: 2 μg/mL | frontiersin.org |
| 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one (4a) | Chitin Synthase | IC50: 0.10 mM | nih.gov |
| 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one (4c) | Chitin Synthase | IC50: 0.15 mM | nih.gov |
| 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives | Candida albicans | MIC: 32 μg/mL | nih.gov |
| 1-cyclopropyl-6-fluoro-7-(4-(4-(methylthio)benzoyl)...)-carboxylic acid | Candida albicans, Aspergillus fumigatus | MIC: 32 μg/mL | frontiersin.org |
| 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide (F3, F10) | Entamoeba histolytica | IC50: <5 μM | nih.gov |
| 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide (F5, F7, F8) | Plasmodium falciparum (FCR-3) | IC50: 2 μM | nih.gov |
| 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide derivatives | Entamoeba histolytica | IC50: 0.41-1.80 μM | researchgate.net |
Antiproliferative and Antitumor Activities in Cell Lines
Derivatives of this compound have shown significant potential as antiproliferative and antitumor agents in various human cancer cell lines.
A series of 7-(4-substituted piperazin-1-yl)fluoroquinolone derivatives demonstrated potent and broad-spectrum antitumor activities across 60 human cell lines. nih.gov Notably, compounds 1a, 2a, 3b, 6b, and 7a were identified as the most potent, with mean GI50 values ranging from 2.63 to 3.09 μM. nih.gov This potency is nearly seven times greater than the standard chemotherapeutic agent 5-fluorouracil (B62378) (mean GI50; 22.60 μM). nih.gov
Ciprofloxacin, which contains a piperazine ring, has been shown to possess antiproliferative and apoptotic activities. nih.gov Synthesis of new ciprofloxacin derivatives with varying lipophilicities resulted in compounds with IC50 values ranging from micromolar to millimolar concentrations. nih.gov Among these, derivatives 2 and 6h were the most potent, with IC50 values of 10 μM in three and four cancer cell lines, respectively. nih.gov
Furthermore, a series of aminated quinolinequinones linked to piperazine analogs (QQ1-7) were screened for their cytotoxic potential against the NCI-60 panel of cancer cell lines. nih.gov These compounds were found to be potent inhibitors of cancer cell growth, with QQ1 being the most potent against ACHN cells, exhibiting an IC50 value of 1.5 ± 0.16 μM. nih.gov
Interactive Data Table: Antiproliferative Activity of this compound Analogues
| Compound/Derivative Class | Cell Line(s) | Activity (GI50/IC50) | Reference |
| 7-(4-substituted piperazin-1-yl)fluoroquinolones (1a, 2a, 3b, 6b, 7a) | 60 human cancer cell lines | Mean GI50: 2.63-3.09 μM | nih.gov |
| Ciprofloxacin derivatives (2, 6h) | Various cancer cell lines | IC50: 10 μM | nih.gov |
| Aminated quinolinequinone-piperazine analog (QQ1) | ACHN cells | IC50: 1.5 ± 0.16 μM | nih.gov |
| 7-aminophenyl-1-arylisoquinolinequinones (5a, 5b, 5g, 5h) | AGS cell line | Not specified | researchgate.net |
| 7-aminophenyl-1-arylisoquinolinequinones (5b, 5c) | HL-60 cell line | Not specified | researchgate.net |
Neuropharmacological Profiles (e.g., D3 receptor agonism, NET inhibition)
Analogues of this compound have been investigated for their effects on the central nervous system, particularly as ligands for dopamine (B1211576) receptors.
Research into hybrid compounds based on 7-OH-DPAT and 5-OH-DPAT led to the development of ligands with potent and selective agonist activity at the dopamine D3 receptor. nih.gov Further SAR studies involving the introduction of different piperazinyl N-aryl or heteroaryl moieties, such as naphthalene (B1677914) and quinoline (B57606), aimed to understand their influence on dopamine D2 and D3 receptor interactions. nih.gov One such analogue, (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine, and its quinoline-4-yl analog (24a ) were synthesized. nih.gov Compound 24a showed moderate binding potency for D2 receptors (Ki = 109 nM). nih.gov The development of selective D3 receptor antagonists is considered a potential treatment for addictive disorders. nih.gov
Anti-inflammatory and Immunomodulatory Effects
The anti-inflammatory properties of this compound derivatives have been demonstrated in both cellular and animal models.
One study focused on the compound 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (5 ), which showed promising anti-inflammatory effects. tbzmed.ac.ir In RAW 264.7 macrophages, this compound inhibited the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) protein and gene. tbzmed.ac.ir It also decreased the gene expression of inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). tbzmed.ac.ir In an in vivo carrageenan-induced paw edema model in mice, compound 5 significantly reduced swelling and inhibited serum levels of NO and COX-2. tbzmed.ac.ir
Another study investigated a new piperazine compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182 ), and found it to possess anti-inflammatory and antinociceptive effects. It reduced carrageenan-induced paw edema and decreased the levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy model. nih.gov
Antidiabetic Activity and Enzyme Inhibition
The 7-chloro-4-(piperazin-1-yl)quinoline (B128142) scaffold has been recognized for its diverse pharmacological profile, including potential antidiabetic activity and enzyme inhibition. researchgate.net
A series of piperazin-1-ylpyridazine derivatives were identified as a new class of potent inhibitors of dCTP pyrophosphatase 1 (dCTPase), a "housekeeping" enzyme involved in nucleotide metabolism that has been linked to cancer progression. nih.gov These compounds were shown to synergize with a cytidine (B196190) analogue against leukemic cells. nih.gov
Additionally, 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives were designed as chitin synthase inhibitors, demonstrating the potential of this scaffold to target specific enzymes. nih.gov
Anti-HIV and Anti-Parasitic Activities
The this compound core structure has been incorporated into molecules with significant anti-HIV and anti-parasitic properties.
Anti-HIV Activity: A series of isoquinoline-based CXCR4 antagonists were synthesized and evaluated for their anti-HIV activity. mdpi.comnih.gov Several analogues, including compounds 19a–c, 19e, 20, 24a, and 24c , demonstrated excellent antiviral activity against both HIV-1 and HIV-2, with EC50 values below 100 nM, and showed no cytotoxicity to MT4 cells. mdpi.com Compound 24c was particularly promising, displaying consistently low nanomolar activity across various assays. mdpi.comnih.gov Another study identified a compound (7 ) through virtual screening that exhibited anti-HIV-1 activity with IC50 values of 7.5–15.6 µM by directly interacting with the HIV-1 matrix protein. mdpi.com
Anti-Parasitic Activity: The 7-chloro-4-(piperazin-1-yl)quinoline scaffold is a key component in compounds with anti-parasitic effects. researchgate.net As mentioned previously, derivatives have shown potent activity against Entamoeba histolytica and chloroquine-resistant Plasmodium falciparum. nih.govresearchgate.net Specifically, 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives exhibited promising antiamoebic activity, with some compounds having IC50 values as low as 0.14 μM, which is superior to the standard drug metronidazole. researchgate.netebi.ac.uk These compounds also displayed antimalarial activity. researchgate.netebi.ac.uk
Cellular Pharmacokinetics and Disposition Studies
The effectiveness of a therapeutic agent is not only determined by its intrinsic activity but also by its ability to reach and accumulate at its target site within the body's cells. Cellular pharmacokinetic studies are crucial for understanding how drug candidates are absorbed, distributed, and retained within cells, as well as their susceptibility to cellular defense mechanisms like efflux pumps.
The accumulation of a compound within a cell and its ability to evade efflux transporters are critical determinants of its potential efficacy. While specific data on this compound is limited, studies on analogous structures, such as piperazine-containing fluoroquinolones, provide valuable insights. Modifications to the piperazine moiety can significantly alter a compound's interaction with cellular efflux pumps.
For instance, research on ciprofloxacin derivatives, which feature a piperazinyl group at the C-7 position, has shown that substitutions on this ring impact cellular accumulation and recognition by efflux transporters. researchgate.netresearchgate.net The N-benzyl derivative of ciprofloxacin, in particular, demonstrated a remarkable 50-fold greater accumulation in mouse macrophages compared to the parent ciprofloxacin. researchgate.net This enhanced accumulation was linked to its reduced susceptibility to the Mrp4 efflux transporter. researchgate.netucl.ac.be In cells overexpressing Mrp4, the accumulation of most ciprofloxacin derivatives was reduced by 50-70%, whereas the N-benzyl analogue's accumulation was only diminished by 18%. ucl.ac.be This suggests that specific structural modifications, such as adding bulky aromatic substituents to the piperazine ring, can help overcome efflux-mediated resistance. researchgate.net
Further supporting the role of the isoquinoline core in favorable pharmacokinetic properties, research on a series of EGFR inhibitors showed that replacing a naphthyridine core with an isoquinoline resulted in a superior profile in an MDCK-MDR1 assay, indicating reduced P-gp-mediated active efflux. acs.org
Table 1: Cellular Accumulation and Efflux Susceptibility of Ciprofloxacin Analogues in Macrophages This table illustrates the principles of how piperazine modification affects cellular kinetics, based on data from ciprofloxacin derivatives.
| Compound | Relative Accumulation vs. Ciprofloxacin | Substrate for Mrp4 Efflux Pump? |
| N-acetyl-ciprofloxacin | 2-3 fold higher | Yes |
| N-benzoyl-ciprofloxacin | 2-3 fold higher | Yes |
| N-benzyl-ciprofloxacin | ~50 fold higher | Minimally |
Data sourced from studies on ciprofloxacin derivatives in J774 mouse macrophages. researchgate.net
For compounds targeting intracellular pathogens, the ability to exert antimicrobial effects within the host cell is paramount. The enhanced cellular accumulation of certain piperazine derivatives often translates to potent intracellular activity.
Studies investigating ciprofloxacin analogues demonstrated that despite being less active than ciprofloxacin in standard MIC assays, the N-benzyl derivative was equipotent against intracellular Staphylococcus aureus and Listeria monocytogenes in J774 mouse macrophages. researchgate.netucl.ac.be This efficacy is attributed to its high concentration in the soluble fraction of the cells, where these pathogens reside. researchgate.net Similarly, other research has focused on the uptake and activity of piperazine-containing compounds against various Staphylococcus strains, highlighting the importance of cellular incorporation for antimicrobial action. mdpi.com
In the context of antiprotozoal agents, derivatives of 4-(7-chloroquinolin-4-yl) piperazine have been synthesized and evaluated. nih.gov Several of these compounds exhibited potent in vitro activity against the HM1: IMSS strain of Entamoeba histolytica, with IC50 values lower than the standard drug metronidazole. nih.gov They also showed activity against the chloroquine-sensitive NF54 strain of Plasmodium falciparum. nih.gov These findings underscore the potential of the piperazine scaffold in designing agents effective against a range of intracellular pathogens.
Cellular Accumulation and Efflux Transporter Susceptibility
In Vivo Efficacy Studies in Relevant Animal Models
Translating in vitro activity and cellular pharmacokinetics into in vivo efficacy is a critical step in preclinical development. This is assessed through proof-of-concept studies in animal models of specific diseases and comprehensive pharmacokinetic profiling.
Analogues of piperazinylisoquinoline have demonstrated significant potential in various disease models.
Neurological Disorder Models: A notable isoquinoline-based analogue, (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine, has shown potent in vivo activity in animal models of Parkinson's disease. nih.gov In a 6-OH-DA induced unilaterally lesioned rat model, this compound produced a high number of rotations with a long duration of action, indicating strong dopaminergic stimulation relevant to treating Parkinson's symptoms. nih.gov
Infectious Disease Models: While not isoquinoline-based, piperazine-linked bisbenzamidines have been evaluated for their efficacy against Pneumocystis pneumonia in immunosuppressed mouse models. nih.gov Several of these compounds significantly decreased the infection burden and improved survival rates compared to untreated controls, demonstrating the utility of the piperazine linker in developing effective anti-infective agents. nih.gov
Cancer Xenografts: The antiproliferative activity of piperazine derivatives has been observed in various cancer cell lines. nih.gov For example, certain 7-((4-substituted)piperazin-1-yl) derivatives of ciprofloxacin showed more potent in vitro antitumor activity than the parent compound. nih.gov Furthermore, compounds containing a piperazin-yl-isoquinoline moiety have been tested for efficacy in mouse models of Chronic Lymphocytic Leukemia (CLL), suggesting a role for this chemical class in oncology. googleapis.com
The pharmacokinetic (PK) profile of a drug candidate determines its concentration and persistence in the body over time. Animal studies provide essential data on a compound's absorption, distribution, metabolism, and excretion (ADME).
In the development of a next-generation EGFR inhibitor, an isoquinoline-containing compound was profiled in rats. acs.org The initial lead compound suffered from low oral bioavailability and high clearance. acs.org However, structural modifications, including the introduction of the isoquinoline core to reduce efflux, led to a significantly improved PK profile in rats, with an oral bioavailability (F) of 85% and a clearance (Cl) of 20 mL/min/kg. acs.org This highlights how the isoquinoline scaffold can contribute to favorable drug-like properties.
In studies on an isoquinolin-1-yl piperazine analogue for Parkinson's disease, the compound exhibited a long duration of action of over 8 hours in a rat model, suggesting favorable pharmacokinetic properties that allow for sustained target engagement. nih.gov
Table 2: Pharmacokinetic Parameters of an Isoquinoline-Containing EGFR Inhibitor in Rats
| Compound | Oral Bioavailability (F) | Intravenous Clearance (Cl) | Key Structural Feature |
| Precursor Compound | Low | ~70 mL/min/kg | Naphthyridine core |
| Compound 26 | 85% | 20 mL/min/kg | Isoquinoline core |
Data sourced from a study on EGFR inhibitors, showing the improvement in rat PK profile after incorporating an isoquinoline core. acs.org
Computational Chemistry and Rational Drug Design Approaches
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how 7-piperazin-1-ylisoquinoline and its derivatives interact with protein targets at the molecular level.
Studies have shown that isoquinoline (B145761) derivatives can effectively bind to various biological targets. For instance, in the context of antiviral research, isoquinoline alkaloids have demonstrated binding to key viral proteins like the main protease (Mpro/3CLpro) and RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. mdpi.comnih.gov Molecular docking studies of isoquinoline alkaloids against SARS-CoV-2 targets revealed effective binding capacities, suggesting their potential to inhibit viral replication. nih.gov For example, a docking study using AutoDock Vina showed that certain isoquinoline alkaloids had strong binding affinities for Mpro and RdRp. nih.gov
The interaction between a ligand and a protein is stabilized by various types of chemical bonds, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com For example, docking studies of novel quinoline (B57606) derivatives as potential anticancer agents revealed multiple hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the target protein. mdpi.com Similarly, the analysis of ligand-protein complexes of piperidine (B6355638) derivatives with the main protease of SARS-CoV-2 highlighted the importance of hydrogen bonds and hydrophobic interactions for stable binding. nih.gov The number and nature of these interactions are critical for the stability and specificity of the ligand-protein complex. mdpi.com
The binding energy, calculated during docking, provides an estimate of the affinity between the ligand and the protein. Lower binding energies typically indicate a more stable complex. In a study on pyrazolo[3,4-d]pyrimidine derivatives containing an isoquinoline moiety, compounds with lower binding energies (e.g., -10.7 kcal/mol) were identified as having better potential as inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds. nih.gov
A typical QSAR study involves several steps:
Generation of molecular descriptors: These are numerical values that describe the physicochemical properties of the molecules, such as topological, spatial, and thermodynamic properties. nih.govtoxicology.org
Selection of relevant descriptors: Statistical methods are used to select the descriptors that are most correlated with the biological activity. nih.govtoxicology.org
Model development: A mathematical equation is generated to relate the selected descriptors to the activity. toxicology.org
Model validation: The predictive power of the model is assessed using various statistical techniques, including cross-validation and external test sets. nih.gov
For isoquinoline derivatives, QSAR models have been developed to predict their activity as inhibitors of various enzymes. nih.gov For instance, a 3D-QSAR study on isoquinolones as c-Jun N-terminal kinase 1 (JNK1) inhibitors resulted in a model with a high cross-validated coefficient (q²) of 0.562 and a non-cross-validated coefficient (r²) of 0.994, indicating a highly predictive model. nih.gov Such models provide valuable information about the structural requirements for enhanced activity and can guide the design of novel inhibitors. nih.gov The insights from QSAR models, often combined with molecular docking results, are instrumental in rational drug design. nih.gov
| QSAR Model Parameters for Isoquinolone JNK1 Inhibitors | Value |
| Cross-validated coefficient (q²) | 0.562 |
| Non-cross-validated coefficient (r²) | 0.994 |
This table presents the statistical parameters of a 3D-QSAR model developed for a series of isoquinolone inhibitors of JNK1, demonstrating the model's predictive capability. nih.gov
Virtual Screening and In Silico Library Prioritization
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. github.io This method significantly reduces the number of compounds that need to be synthesized and tested in the lab, thereby saving time and resources. github.io
The process of virtual screening typically involves:
Building a model of the target protein: This can be based on an experimentally determined crystal structure or a homology model. github.io
Creating a virtual library of molecules: These can be obtained from public databases like ZINC or created in-house. github.io
Docking the library compounds into the target's active site: Programs like AutoDock, Vina, or FRED are commonly used for this purpose. github.io
Ranking the compounds: The molecules are ranked based on their predicted binding affinity or other scoring functions. github.io
For isoquinoline-based compounds, virtual screening has been employed to identify potential inhibitors for various targets. semanticscholar.org For example, a study on 3,4-dihydroisoquinoline (B110456) derivatives used in silico screening to evaluate their potential as leucine (B10760876) aminopeptidase (B13392206) inhibitors. semanticscholar.org Another study utilized virtual screening to identify novel inhibitors of fibroblast growth factor receptor 1 (FGFR1) from a library of compounds including isoquinoline derivatives. pensoft.net
The hits from a virtual screen are then prioritized for further experimental validation. This prioritization can be based on a combination of factors, including docking score, predicted ADME properties, and chemical novelty. github.io The use of large, on-demand virtual libraries, which can contain billions of compounds, coupled with automated synthesis, has further accelerated the process of hit identification. chemrxiv.org
Molecular Dynamics Simulations for Conformational Landscape and Binding Site Flexibility
Molecular dynamics (MD) simulations are a computational method that allows the study of the physical movements of atoms and molecules over time. nih.gov In the context of drug design, MD simulations provide valuable insights into the conformational landscape of a ligand and the flexibility of the protein's binding site upon ligand binding. nih.gov
MD simulations can reveal:
Conformational changes: How the ligand and protein adapt to each other's presence.
Stability of the complex: The stability of the ligand-protein complex over the simulation time, which can be assessed by parameters like the root-mean-square deviation (RMSD) and the radius of gyration (Rg). nih.gov
Key interactions: The persistence of important interactions, such as hydrogen bonds, throughout the simulation. nih.gov
For instance, MD simulations of piperidine derivatives bound to the main protease of SARS-CoV-2 were used to assess the stability of the ligand-protein complexes. nih.gov The analysis of the number of hydrogen bonds and the radius of gyration during the simulation provided information on the binding affinity and compactness of the complex. nih.gov
Conformational analysis, often aided by techniques like Nuclear Overhauser Effect (NOE) spectroscopy and DFT calculations, is crucial for understanding the three-dimensional structure of molecules in solution. mdpi.comchemrxiv.org This is particularly important for flexible molecules like those containing a piperazine (B1678402) ring, as their conformation can significantly influence their biological activity. Studies on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives have shown how the introduction of certain atoms can drastically alter the predominant conformer. mdpi.com
ADME Prediction (Absorption, Distribution, Metabolism, Excretion)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic properties early in the process. schrodinger.com Poor ADME properties are a major reason for the failure of drug candidates in clinical trials. schrodinger.com
Various computational tools and web servers, such as SwissADME, ADMETlab, and pkCSM, are available to predict a wide range of ADME properties. nih.govmdpi.com These tools use (Q)SAR models and other algorithms to estimate properties like:
Intestinal absorption: The ability of a compound to be absorbed from the gut. mdpi.com
Plasma protein binding: The extent to which a compound binds to proteins in the blood. mdpi.com
Blood-brain barrier (BBB) penetration: The ability of a compound to cross into the central nervous system. nih.gov
Metabolism by cytochrome P450 (CYP) enzymes: Predicting which CYP enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes. mdpi.com
Total clearance: An estimation of how quickly the compound is removed from the body. mdpi.com
For isoquinoline derivatives, in silico ADME studies are routinely performed. nih.govasianpubs.org For example, a study on novel 4-amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives used the SwissADME program to predict that the designed compounds would follow Lipinski's rule of five and not penetrate the blood-brain barrier. nih.gov Similarly, ADME predictions for isoquinoline-containing azo Schiff base derivatives were conducted using the SwissADME tool to assess their drug-like features. asianpubs.org
| Predicted ADME Properties for Isoquinoline Derivatives | Prediction | Implication |
| Intestinal Absorption | Good | Likely to be orally bioavailable |
| BBB Penetration | Low | Reduced potential for CNS side effects |
| CYP Inhibition | Potential inhibitor of certain CYPs | Potential for drug-drug interactions |
| Lipinski's Rule of Five | Compliant | Good drug-like properties |
This table provides a generalized summary of ADME predictions often seen for isoquinoline derivatives based on various in silico studies. nih.govmdpi.com
De Novo Design Strategies for Novel this compound Analogues
De novo drug design is a computational strategy that aims to generate novel molecular structures with desired pharmacological properties from scratch. Instead of screening existing compound libraries, de novo design algorithms build new molecules based on the structure of the target binding site or a pharmacophore model.
This approach often involves:
Identifying key pharmacophoric features: These are the essential structural elements required for binding to the target, such as hydrogen bond donors/acceptors, hydrophobic groups, and aromatic rings.
Using computational algorithms: These algorithms piece together molecular fragments or grow new structures within the constraints of the binding site to create novel molecules that possess the desired features.
The design of novel this compound analogues can be guided by the structural information obtained from molecular docking and QSAR studies. nih.gov For example, understanding the key interactions between existing isoquinoline inhibitors and their target can inform the design of new derivatives with improved binding affinity and selectivity. nih.gov Studies on novel chiral pyrazolo isoquinoline derivatives have demonstrated how the combination of design, synthesis, and computational studies can accelerate the discovery of new anti-inflammatory agents. nih.gov The structure-activity relationship (SAR) data from these studies helps in identifying the key pharmacophores and guiding the design of more potent compounds. nih.gov
The ultimate goal of de novo design is to explore novel chemical space and identify compounds with unique scaffolds and potentially better properties than existing molecules. This strategy, combined with the other computational approaches discussed, provides a powerful platform for the rational design and optimization of this compound-based drug candidates.
Future Directions and Emerging Research Avenues for 7 Piperazin 1 Ylisoquinoline
Exploration of Novel Therapeutic Targets and Indications
While the 7-piperazin-1-ylisoquinoline core has been investigated for its role in targeting established proteins like kinases and G-protein coupled receptors, emerging research is focused on identifying and validating novel therapeutic targets. researchgate.netnih.gov This includes exploring its potential in less-delineated signaling pathways and for diseases with high unmet medical needs.
Detailed Research Findings:
A series of 5-(piperazin-1-yl)isoquinoline (B3345492) derivatives have been identified as inhibitors of EphA3 and unphosphorylated Abelson tyrosine kinase (Abl1). researchgate.net In silico modeling predicted a similar binding affinity for the gatekeeper mutant T315I of Abl1, a finding that was later confirmed through in vitro competition binding assays. researchgate.net This suggests a potential therapeutic application for these derivatives in cancers that have developed resistance to traditional Abl1 inhibitors.
Furthermore, derivatives of the closely related 1-(piperazin-1-yl)isoquinoline (B2585462) have been synthesized and evaluated for their activity as dopamine (B1211576) D3 receptor preferring agonists. nih.gov These compounds have shown promise in animal models of Parkinson's disease, indicating a potential neuroprotective therapeutic avenue. nih.gov The exploration of such novel targets is crucial for expanding the therapeutic utility of the isoquinoline-piperazine scaffold.
Design of Multi-Target Ligands and Hybrid Molecules
The concept of "one-drug-one-target" is progressively being supplemented by the development of multi-target-directed ligands (MTDLs) that can modulate multiple components of a disease network. mdpi.com This "magic shotgun" approach is particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders. mdpi.comarxiv.org The this compound scaffold is well-suited for the design of such MTDLs due to its ability to be functionalized at multiple positions, allowing for the incorporation of different pharmacophores.
Strategies for MTDL Design:
Pharmacophore Hybridization: This involves combining the structural features of this compound with other known pharmacophores to create a single molecule with dual or multiple activities.
Fragment-Based Linking: This approach involves linking a this compound fragment to another fragment known to bind to a different target, often via a flexible linker. mdpi.com
Recent studies have explored the design of MTDLs based on related isoquinoline (B145761) structures. For instance, new azinesulfonamides of alicyclic amine derivatives with an arylpiperazine/piperidine (B6355638) scaffold have been designed to target a range of serotonin (B10506) (5-HT1A, 5-HT2A, 5-HT6, 5-HT7) and dopamine (D2, D3) receptors. mdpi.com This highlights the potential for creating sophisticated MTDLs from the this compound core.
Application of Artificial Intelligence and Machine Learning in Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, from target identification to lead optimization. mednexus.orgnih.govnih.gov These computational tools can analyze vast datasets to identify novel structure-activity relationships (SAR), predict the properties of virtual compounds, and accelerate the design of new molecules with desired biological activities. mdpi.com
Applications in this compound Research:
Predictive Modeling: AI/ML algorithms can be trained on existing data for this compound derivatives to predict the activity of new, unsynthesized compounds against various targets. This can help prioritize synthetic efforts and reduce the time and cost of discovery. mednexus.org
De Novo Design: Generative AI models can design novel this compound analogues with optimized properties, such as enhanced potency, selectivity, or improved pharmacokinetic profiles. arxiv.org
Target Identification: AI can analyze biological data to identify new potential targets for which the this compound scaffold might be a suitable starting point for inhibitor design. nih.gov
The use of quantitative structure-activity relationship (QSAR) modeling, a form of machine learning, has already been applied to BRAF inhibitors with related structural motifs, demonstrating the power of these techniques in guiding medicinal chemistry efforts. researchgate.net
Development of Targeted Delivery Systems
To enhance the therapeutic efficacy and minimize off-target effects of this compound-based drugs, the development of targeted delivery systems is a critical area of future research. nih.gov These systems aim to deliver the active compound specifically to the site of action, such as a tumor or a specific organ. researchgate.net
Examples of Targeted Delivery Systems:
| Delivery System | Description | Potential Application for this compound |
| Liposomes | Spherical vesicles composed of a phospholipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov | Encapsulation of this compound derivatives for improved solubility and targeted delivery to cancer cells. |
| Nanoparticles | Solid colloidal particles ranging in size from 10 to 1000 nm, which can be engineered to target specific tissues. nih.gov | Conjugation of this compound to nanoparticles for targeted delivery across the blood-brain barrier in neurodegenerative diseases. researchgate.net |
| Prodrugs | Inactive or less active derivatives of a drug that are converted to the active form in the body, often at the target site. | Design of prodrugs of this compound that are activated by specific enzymes present in the target tissue. |
These advanced delivery systems hold the promise of improving the therapeutic index of this compound-based therapies. drug-dev.commdpi.com
Advanced Spectroscopic and Structural Biology Techniques for Deeper Mechanistic Insights
A profound understanding of how this compound derivatives interact with their biological targets at the atomic level is essential for rational drug design. Advanced spectroscopic and structural biology techniques are indispensable for elucidating these molecular mechanisms.
Key Techniques and Their Applications:
X-ray Crystallography: This technique provides high-resolution three-dimensional structures of drug-target complexes, revealing the precise binding mode and key interactions. X-ray crystallography has been used to study the binding of related inhibitors to their target enzymes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information about the structure and dynamics of both the ligand and the target protein in solution, offering insights into the conformational changes that occur upon binding.
Computational Modeling and Molecular Dynamics (MD) Simulations: These in silico methods complement experimental techniques by predicting binding modes, estimating binding affinities, and simulating the dynamic behavior of the drug-target complex over time. researchgate.net
By integrating these advanced techniques, researchers can gain a comprehensive understanding of the structure-activity relationships governing the biological effects of this compound derivatives, paving the way for the design of more potent and selective therapeutic agents.
Q & A
Basic Questions
Q. What are the critical physicochemical properties of 7-Piperazin-1-ylisoquinoline for experimental design?
- Key Properties :
- Molecular Weight : 247.72 g/mol (C₁₃H₁₄ClN₃) .
- Solubility : Soluble in DMSO (16.67 mg/mL at 60°C; ultrasonic warming recommended) .
- Storage : Stable at -20°C for ≥4 years in crystalline form .
- Stock Solutions : Prepare at 10 mM (e.g., 4.0368 mL for 10 mg in DMSO) and aliquot to avoid freeze-thaw cycles .
Q. What safety protocols are essential for handling this compound?
- Hazard Mitigation :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during weighing and solution preparation .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Synthesis Strategy :
Reagent Ratios : Use stoichiometric excess of piperazine derivatives to drive quinoline ring substitution .
Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization in ethanol .
Quality Control : Validate purity via NMR (¹H/¹³C) and LC-MS, ensuring absence of unreacted intermediates .
- Data-Driven Adjustments : Monitor reaction progress with TLC and adjust temperature (70–90°C) to minimize side products .
Q. What frameworks guide rigorous pharmacological study design for this compound?
- PICOT Framework :
- Population : Target protein/receptor (e.g., serotonin 5-HT₃ subtypes) .
- Intervention : Dose-response assays (e.g., 1–100 µM in vitro) .
- Comparison : Positive controls (e.g., ondansetron for 5-HT₃ antagonism) .
- Outcome : IC₅₀ values or binding affinity (Kᵢ) .
- Time : Acute exposure (24–72 hr) in cell viability assays .
Q. How should researchers resolve contradictions in reported biological activity data?
- Analytical Steps :
Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .
Contextual Factors : Control variables like solvent purity (DMSO batch effects) or cell line variability .
Meta-Analysis : Compare datasets across published studies, adjusting for methodological differences (e.g., incubation time, buffer pH) .
- Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP levels in kinase assays); replicate experiments under standardized protocols .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
